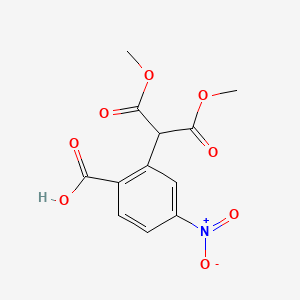
2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid
Cat. No. B1354549
Key on ui cas rn:
186390-71-6
M. Wt: 297.22 g/mol
InChI Key: LPWHGVILSZJCQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05919795
Procedure details


A solution of 2-chloro-4-nitrobenzoic acid (75 g, 372 mmol) in dimethyl malonate (900 mL) was sparged with nitrogen for 15 min. Sodium methoxide (48.3 g, 894 mmol) was added in one portion and the contents exothermed to 480° C. Fifteen minutes later, copper (I) bromide (5.4 g, 37 mmol) was added in one portion and the contents heated to 70° C. for 24 hrs. The reaction was 70% complete by nmr, the contents heated to 85° C. for 6 hrs to completely consume the 2-chloro-4-nitrobenzoic. Water (900 mL) was added to the cooled reaction followed by hexanes (900 mL). The aqueous layer was separated, toluene (900 mL) added, filtered through celite, and aqueous layer separated. Fresh toluene (1800 mL) was added to the aqueous layer and the biphasic mixture acidified with 6N aqueous HCl (90 mL). A white precipitate formed and the contents stirred for 18 hrs. The product was filtered off and dried to give a white soid (78.1 g, 70%) mp=153° C.


Name
Sodium methoxide
Quantity
48.3 g
Type
reactant
Reaction Step Two

Name
copper (I) bromide
Quantity
5.4 g
Type
catalyst
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C[O-].[Na+].[C:17]([O:24][CH3:25])(=[O:23])[CH2:18][C:19]([O:21][CH3:22])=[O:20]>[Cu]Br>[CH3:22][O:21][C:19](=[O:20])[CH:18]([C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5])[C:17]([O:24][CH3:25])=[O:23] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
75 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
900 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)OC)(=O)OC
|
Step Two
|
Name
|
Sodium methoxide
|
|
Quantity
|
48.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Step Three
|
Name
|
copper (I) bromide
|
|
Quantity
|
5.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]Br
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the contents stirred for 18 hrs
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
exothermed to 480° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the contents heated to 85° C. for 6 hrs
|
|
Duration
|
6 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to completely consume the 2-chloro-4-nitrobenzoic
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (900 mL) was added to the cooled reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
toluene (900 mL) added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through celite, and aqueous layer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Fresh toluene (1800 mL) was added to the aqueous layer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A white precipitate formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a white soid (78.1 g, 70%) mp=153° C.
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(C(C(=O)OC)C1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
